Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Catalog No.
S752143
CAS No.
89524-98-1
M.F
C10H20NO7P
M. Wt
297.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxy...

CAS Number

89524-98-1

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C10H20NO7P

Molecular Weight

297.24 g/mol

InChI

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)

InChI Key

LJHAPRKTPAREGO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC

Synonyms

(Dimethoxyphosphinyl)[[(1,1-dimethylethoxy)carbonyl]amino]acetic Acid Methyl Ester; 2-(Dimethoxyphosphinyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]acetic Acid Methyl Ester; Methyl 2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate;

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC

Organic Synthesis:

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, also known as N-(tert-Butoxycarbonyl)-2-phosphonoglycine trimethyl ester, finds application as a building block in the synthesis of various organic molecules. Its presence of a protected amine group ("tert-butoxycarbonyl") and a phosphonate group makes it a versatile intermediate for the construction of complex molecules, particularly those with biological activity. For instance, research has utilized this compound in the synthesis of peptide mimics and phosphonate-based inhibitors for enzymes involved in various diseases [, ].

Medicinal Chemistry:

Due to the presence of a phosphonate group, Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate holds potential for the development of new therapeutic agents. The phosphonate group can mimic the natural phosphate group found in various biological molecules, potentially allowing the compound to interact with specific enzymes or receptors in the body. However, further research is needed to explore its specific therapeutic potential and address potential safety concerns [].

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula C10H20N07PC_{10}H_{20}N_{0}7P and a molecular weight of 297.24 g/mol. This compound features a tert-butoxycarbonyl protective group, commonly employed in organic synthesis to protect amines during

Boc-α-phosphonoglycine trimethyl ester may exhibit some potential hazards:

  • Mild irritant: It can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential environmental impact: As with many organic compounds, improper disposal may harm the environment [].
Typical for phosphonates and protected amines:

  • Deprotection Reaction: The tert-butoxycarbonyl group can be removed under mild acidic conditions, exposing the amino group for subsequent peptide bond formation.
  • Phosphonate Chemistry: The dimethoxyphosphoryl moiety can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex organophosphorus compounds.
  • Coupling Reactions: It can be used in coupling reactions with other amino acids or peptide fragments to form larger peptides or proteins .

While specific biological activity data for methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is limited, its structural components suggest potential interactions with biological systems. The dimethoxyphosphoryl group is often associated with enzyme inhibition and other biochemical processes. Compounds containing phosphonates are known to exhibit various biological activities, including antimicrobial properties and modulation of enzyme functions .

The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves several key steps:

  • Formation of the Phosphonate: The dimethoxyphosphoryl group is introduced through a reaction involving phosphorus-containing reagents.
  • Amine Protection: The tert-butoxycarbonyl group is added to protect the amino functionality during subsequent reactions.
  • Esterification: Methyl acetate or similar reagents are used to form the ester linkage, completing the synthesis of the compound.

These steps may vary depending on specific reagents and conditions used during the synthesis .

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate has several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, particularly those incorporating phosphonates for enhanced stability against enzymatic degradation.
  • Medicinal Chemistry: The compound has been submitted for evaluation by the National Cancer Institute, indicating its potential relevance in drug discovery and development .
  • Research Reagent: It is used in various research settings to study enzyme interactions and develop new organophosphorus compounds.

The interaction studies of methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate focus on its biochemical properties related to phosphonates. These studies typically examine its potential as an enzyme inhibitor or ligand in biochemical pathways. While detailed interaction studies specific to this compound are scarce, its structural features suggest it may interact with biological enzymes similarly to other phosphonates .

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate shares structural similarities with several other compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetateC11H22N07PC_{11}H_{22}N_{0}7PContains diethoxy instead of dimethoxy group
Methyl 2-((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetateC11H23N07PC_{11}H_{23}N_{0}7PFeatures a benzyloxy carbonyl group
Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoateC12H23N1O5C_{12}H_{23}N_{1}O_{5}Contains a propenoate structure

The uniqueness of methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate lies in its specific combination of protective groups and phosphoryl functionality, making it particularly versatile for synthetic applications .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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